2-(Hexylthio)ethanol
Description
2-(Hexylthio)ethanol (C₈H₁₈OS, molecular weight: 162.29 g/mol) is an organosulfur compound characterized by a hexylthio (-SC₆H₁₃) group attached to the second carbon of ethanol. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of polymers and bioactive molecules. For instance, it is used as a terminating group in polymers such as 1-[(2-hydroxyethyl)thio]-2-propanol copolymer ().
Properties
CAS No. |
24475-56-7 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
2-hexylsulfanylethanol |
InChI |
InChI=1S/C8H18OS/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3 |
InChI Key |
ZMGLDPZVDZFNLE-UHFFFAOYSA-N |
SMILES |
CCCCCCSCCO |
Canonical SMILES |
CCCCCCSCCO |
Other CAS No. |
24475-56-7 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioether Derivatives of Ethanol
Thioether analogs of ethanol share the -S-R (R = alkyl/aryl) functional group but differ in chain length or substituents, influencing their properties.
Table 1: Comparison of Thioether-Based Ethanol Derivatives
Key Observations :
- Lipophilicity: The hexylthio group in this compound enhances lipophilicity compared to methyl or ethyl derivatives, making it more suitable for hydrophobic applications.
Ethanol Derivatives with Other Functional Groups
Replacing the thioether group with amino, alkoxy, or ether groups alters solubility, reactivity, and toxicity.
Table 2: Comparison with Non-Thioether Ethanol Derivatives
Key Observations :
- Solubility: Thioethers (e.g., this compound) are less polar than ethers (e.g., 2-(2-methoxyethoxy)ethanol), resulting in lower water solubility.
Physicochemical and Functional Differences
- Boiling Points: 2-(Hexylamino)ethanol exhibits a boiling point of 394–395 K under reduced pressure (0.019 bar), while this compound likely has a higher boiling point due to stronger intermolecular forces from the sulfur atom.
- Synthetic Utility: The hexylthio group in this compound facilitates nucleophilic substitution reactions, making it valuable in synthesizing heterocyclic compounds (e.g., benzimidazole derivatives).
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